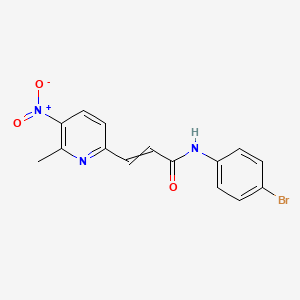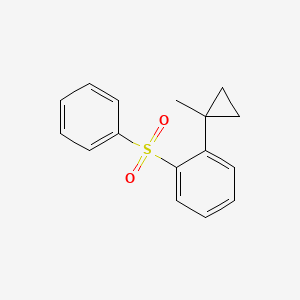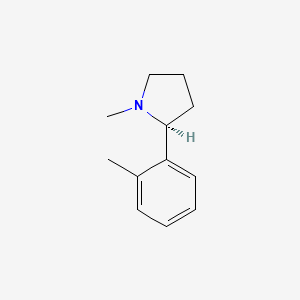
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted with a methyl group and a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with a chiral auxiliary to introduce the desired stereochemistry. The nitrile group is then reduced to an amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and cyclization agents like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine compounds with various functional groups.
Aplicaciones Científicas De Investigación
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-{[4-(3-fluorophenyl)benzene]amido}pyrrolidine-2-carboxylate
- Nilutamide
Uniqueness
(2S)-1-Methyl-2-(2-methylphenyl)pyrrolidine is unique due to its specific substitution pattern and chiral configuration, which can impart distinct chemical and biological properties compared to other similar compounds
Propiedades
Número CAS |
88013-82-5 |
|---|---|
Fórmula molecular |
C12H17N |
Peso molecular |
175.27 g/mol |
Nombre IUPAC |
(2S)-1-methyl-2-(2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17N/c1-10-6-3-4-7-11(10)12-8-5-9-13(12)2/h3-4,6-7,12H,5,8-9H2,1-2H3/t12-/m0/s1 |
Clave InChI |
JRZMWCKLABIBLI-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H]2CCCN2C |
SMILES canónico |
CC1=CC=CC=C1C2CCCN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


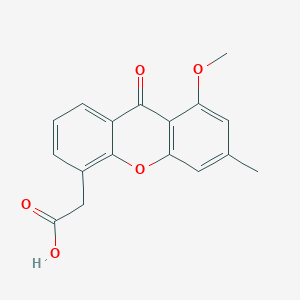
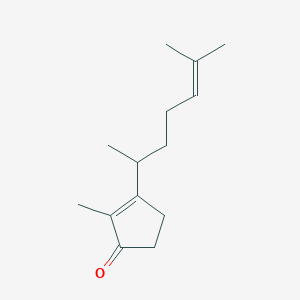
-lambda~5~-phosphane](/img/structure/B14396097.png)
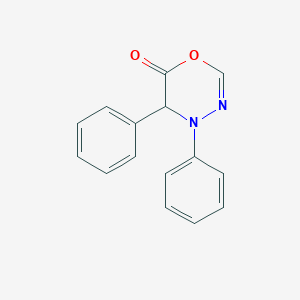
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
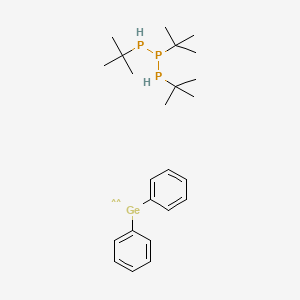
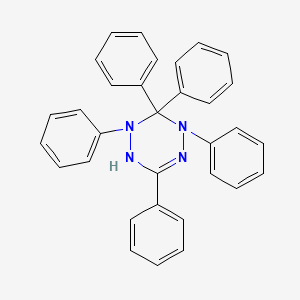
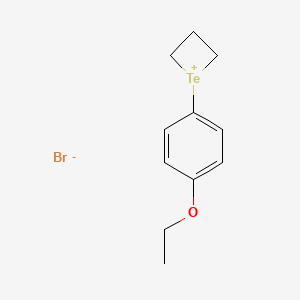
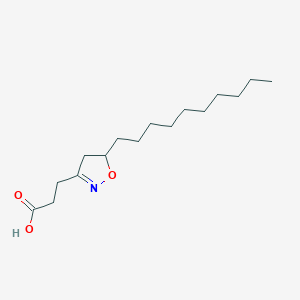

![2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14396134.png)
![1-(Bromomethyl)-4-[(undecyloxy)methyl]benzene](/img/structure/B14396139.png)
